3-Methylpiperidine-3-carboxylic acid
Overview
Description
3-Methylpiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.186. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
3-Methylpiperidine-3-carboxylic acid is utilized in the synthesis of poly-functional compounds such as substituted 1,3,4-oxadiazole derivatives. These derivatives, synthesized through reactions involving 3-methylpiperidine, have shown moderate to excellent antibacterial activity and significant anti-enzymatic activity against urease enzyme (Rehman et al., 2019).
Extraction and Equilibrium Studies
In another application, this compound is involved in studies focusing on the extraction and equilibrium behavior of pyridine-3-carboxylic acid, a compound used in food, pharmaceutical, and biochemical industries. This research explores how different diluents and compositions affect extraction efficiency (Kumar & Babu, 2009).
Molecular and Crystal Structure Analysis
Studies have also focused on the molecular and crystal structure of compounds related to this compound. For instance, research on N-methylpiperidine betaine, a related compound, has provided insights into its crystal structure, confirming the structure through X-ray diffraction and FT-IR spectrum analysis (Dega-Szafran et al., 2008).
Conformational Preferences and Computational Studies
The conformational preferences and computational studies of N-methylpiperidine betaine, a compound structurally similar to this compound, have been explored using methods like PM3 conformational analysis. This research provides insights into the stability and conformation of such molecules (Szafran & Dega-Szafran, 2001).
Applications in Material Science and Biochemistry
A derivative of this compound, specifically 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, has been shown to be an effective inducer in peptides and a useful probe in material science and biochemistry. Its applications include being a rigid electron spin resonance probe and fluorescence quencher (Toniolo et al., 1998).
Lipophilicity and Intermolecular Interactions
Research on methylated analogs of pyridazine-3-carboxylic acids, related to this compound, focuses on their lipophilicity and specific intermolecular interactions, providing important information on the effects of methylation on these properties (Katrusiak et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
3-Methylpiperidine-3-carboxylic acid is a derivative of piperidine . Piperidine derivatives are known to have a wide range of biological activities . .
Mode of Action
It’s worth noting that a related compound, (3r)-1-acetyl-3-methylpiperidine, is known to catalyze the cis-trans isomerization of proline imidic peptide bonds in oligopeptides
Biochemical Pathways
Piperidine derivatives are known to be utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents
Result of Action
Given the wide range of biological activities associated with piperidine derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.
Properties
IUPAC Name |
3-methylpiperidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(6(9)10)3-2-4-8-5-7/h8H,2-5H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMOKNSWMVAJPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593596 | |
Record name | 3-Methylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116140-49-9 | |
Record name | 3-Methylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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